molecular formula C9H14N2O3 B590549 (2R,8S,8AR)-8-amino-3-oxooctahydroindolizine-2-carboxylicacid CAS No. 137002-58-5

(2R,8S,8AR)-8-amino-3-oxooctahydroindolizine-2-carboxylicacid

Cat. No.: B590549
CAS No.: 137002-58-5
M. Wt: 198.222
InChI Key: GATSEYNSVWOUTN-DSYKOEDSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,8S,8AR)-8-amino-3-oxooctahydroindolizine-2-carboxylicacid is a complex organic compound that belongs to the class of indolizine derivatives This compound is characterized by its unique structural features, which include an amino group, a keto group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,8S,8AR)-8-amino-3-oxooctahydroindolizine-2-carboxylicacid typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable amino acid derivative, the compound can be synthesized through a series of reactions including amination, cyclization, and oxidation. The reaction conditions often involve the use of catalysts, specific temperature controls, and pH adjustments to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency. Additionally, purification methods like crystallization, chromatography, and recrystallization are crucial to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2R,8S,8AR)-8-amino-3-oxooctahydroindolizine-2-carboxylicacid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

    Hydrolysis: The compound can undergo hydrolysis to break down into simpler components.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperature control, and pH adjustments to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can lead to various substituted indolizine derivatives.

Scientific Research Applications

(2R,8S,8AR)-8-amino-3-oxooctahydroindolizine-2-carboxylicacid has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2R,8S,8AR)-8-amino-3-oxooctahydroindolizine-2-carboxylicacid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2R,8S,8AR)-8-amino-3-oxooctahydroindolizine-2-carboxylicacid include other indolizine derivatives with varying functional groups. Examples include:

  • 8-amino-3-oxoindolizine-2-carboxylic acid
  • 8-hydroxy-3-oxoindolizine-2-carboxylic acid
  • 8-methyl-3-oxoindolizine-2-carboxylic acid

Uniqueness

What sets this compound apart is its specific stereochemistry and the presence of both an amino group and a keto group

Properties

CAS No.

137002-58-5

Molecular Formula

C9H14N2O3

Molecular Weight

198.222

IUPAC Name

(2R,8S,8aR)-8-amino-3-oxo-2,5,6,7,8,8a-hexahydro-1H-indolizine-2-carboxylic acid

InChI

InChI=1S/C9H14N2O3/c10-6-2-1-3-11-7(6)4-5(8(11)12)9(13)14/h5-7H,1-4,10H2,(H,13,14)/t5-,6+,7-/m1/s1

InChI Key

GATSEYNSVWOUTN-DSYKOEDSSA-N

SMILES

C1CC(C2CC(C(=O)N2C1)C(=O)O)N

Synonyms

2-Indolizinecarboxylicacid,8-aminooctahydro-3-oxo-,[2R-(2alpha,8beta,8abeta)]-(9CI)

Origin of Product

United States

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